molecular formula C28H20ClFN2O6S B314055 4-CHLORO-3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

4-CHLORO-3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

Cat. No.: B314055
M. Wt: 567 g/mol
InChI Key: YNSFYKOVUJWGGJ-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound featuring a variety of functional groups, including a chloro group, a fluorophenyl group, and a thiazolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multi-step organic synthesis. The process may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxycarbonyl and fluorophenyl groups: These groups can be introduced via esterification and nucleophilic aromatic substitution reactions.

    Formation of the furan ring: This step may involve the cyclization of a suitable precursor under dehydrating conditions.

    Final coupling and chlorination: The final steps involve coupling the furan derivative with the benzoic acid moiety and introducing the chloro group through halogenation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s complex structure and functional groups make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its unique properties may be exploited in the development of advanced materials, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe or tool in studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-CHLORO-3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(5-{(Z)-[6-(methoxycarbonyl)-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid
  • 4-chloro-3-(5-{(Z)-[6-(ethoxycarbonyl)-5-(4-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid

Uniqueness

The uniqueness of 4-CHLORO-3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H20ClFN2O6S

Molecular Weight

567 g/mol

IUPAC Name

4-chloro-3-[5-[(Z)-[6-ethoxycarbonyl-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C28H20ClFN2O6S/c1-3-37-27(36)23-14(2)31-28-32(24(23)15-4-7-17(30)8-5-15)25(33)22(39-28)13-18-9-11-21(38-18)19-12-16(26(34)35)6-10-20(19)29/h4-13,24H,3H2,1-2H3,(H,34,35)/b22-13-

InChI Key

YNSFYKOVUJWGGJ-XKZIYDEJSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/C4=CC=C(O4)C5=C(C=CC(=C5)C(=O)O)Cl)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)C(=O)O)Cl)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)C(=O)O)Cl)S2)C

Origin of Product

United States

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